molecular formula C10H13ClN2 B15219605 6-Chloro-1-methyl-1,2,3,4-tetrahydroquinolin-4-amine

6-Chloro-1-methyl-1,2,3,4-tetrahydroquinolin-4-amine

Cat. No.: B15219605
M. Wt: 196.67 g/mol
InChI Key: YHRARNAXRIGZAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-1-methyl-1,2,3,4-tetrahydroquinolin-4-amine is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of a chlorine atom at the 6th position, a methyl group at the 1st position, and an amine group at the 4th position of the tetrahydroquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-methyl-1,2,3,4-tetrahydroquinolin-4-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 6-chloro-1-methyl-1,2,3,4-tetrahydroquinoline with an amine source under acidic or basic conditions can yield the desired compound. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-methyl-1,2,3,4-tetrahydroquinolin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into different tetrahydroquinoline derivatives.

    Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroquinoline compounds.

Scientific Research Applications

6-Chloro-1-methyl-1,2,3,4-tetrahydroquinolin-4-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-1-methyl-1,2,3,4-tetrahydroquinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: This compound has a similar tetrahydroquinoline core but differs in the presence of a methoxy group and an ethanone moiety.

    1,2,3,4-Tetrahydroisoquinoline: A structurally related compound with a similar tetrahydroquinoline ring but lacking the chlorine and methyl substituents.

Uniqueness

6-Chloro-1-methyl-1,2,3,4-tetrahydroquinolin-4-amine is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H13ClN2

Molecular Weight

196.67 g/mol

IUPAC Name

6-chloro-1-methyl-3,4-dihydro-2H-quinolin-4-amine

InChI

InChI=1S/C10H13ClN2/c1-13-5-4-9(12)8-6-7(11)2-3-10(8)13/h2-3,6,9H,4-5,12H2,1H3

InChI Key

YHRARNAXRIGZAP-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C2=C1C=CC(=C2)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.